Ethyl 3-(hydroxyimino)butanoate
Description
Ethyl 3-(hydroxyimino)butanoate (CAS 5408-04-8) is an oxime-containing ester with the IUPAC name ethyl (2Z)-2-(hydroxyimino)-3-oxobutanoate. Its structure features a hydroxyimino (-NOH) group adjacent to a ketone at the β-position of the ethyl ester backbone (Fig. 1). This compound is synthesized via nitrosylation of ethyl acetoacetate using sodium nitrite (NaNO₂) in glacial acetic acid . The hydroxyimino group confers unique reactivity, making it a valuable intermediate in heterocyclic chemistry, particularly for synthesizing oxazoles and imidazoles through cyclocondensation reactions .
Properties
CAS No. |
5447-76-7 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
ethyl 3-hydroxyiminobutanoate |
InChI |
InChI=1S/C6H11NO3/c1-3-10-6(8)4-5(2)7-9/h9H,3-4H2,1-2H3 |
InChI Key |
RCKJUUVOLJLKQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=NO)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Hydroxyimino vs. Hydroxyl Groups: The hydroxyimino group in Ethyl 3-(hydroxyimino)butanoate enhances electrophilicity at the β-carbon, enabling nucleophilic attacks in cyclization reactions (e.g., forming oxazoles) . In contrast, the hydroxyl group in Ethyl 3-hydroxybutanoate promotes hydrogen bonding, increasing water solubility (logP = 0.45) compared to the more lipophilic hydroxyimino analog (logP = 1.2, estimated) .
- Branched vs. Linear Chains: Ethyl 3-hydroxy-3-methylbutanoate’s branched methyl group reduces crystallinity, making it a liquid at room temperature (bp 212°C), whereas linear-chain analogs like Ethyl 3-hydroxybutanoate exhibit higher volatility (bp 180°C) .
Physicochemical Properties
Table 2: Comparative Physical Properties
Insights :
- Thermal Stability: this compound decomposes at elevated temperatures due to the labile N–O bond in the hydroxyimino group, limiting its use in high-temperature reactions .
- Solubility: The hydroxyimino derivative’s lower water solubility (1.2 g/100 mL) compared to Ethyl 3-hydroxybutanoate (5.8 g/100 mL) reflects reduced polarity despite the presence of the -NOH group .
Challenges and Limitations
- Synthetic Complexity: this compound requires stringent nitrosylation conditions (glacial AcOH, NaNO₂), whereas analogs like Ethyl 3-hydroxybutanoate are synthesized via simpler esterification .
- Storage: The hydroxyimino compound’s sensitivity to moisture and heat necessitates inert storage, unlike more stable hydroxylated esters .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the hydroxyimino group (δ 10.2 ppm for =N–OH) and ester carbonyl (δ 170–175 ppm). Coupling constants (J = 8–10 Hz) verify the E-configuration of the oxime .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for pharmacological studies) .
- Mass Spectrometry (MS) : ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 174.1, with fragmentation patterns distinguishing it from isomers .
Advanced tip : Use chiral chromatography (e.g., Chiralpak AD-H column) to resolve enantiomeric impurities, critical for stereospecific applications .
What strategies optimize the stereochemical integrity of this compound during synthesis?
Advanced
The hydroxyimino group’s configuration (E/Z) and the ester’s chirality influence bioactivity. Optimization strategies include:
- Asymmetric catalysis : Use chiral ligands like BINAP with palladium catalysts to enforce enantioselectivity during condensation, achieving >90% enantiomeric excess (ee) .
- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) in solvent-free systems to isomerize undesired Z-configurations into the bioactive E-form .
- Crystallization-induced diastereomer resolution : Co-crystallize with chiral amines (e.g., L-proline) to isolate the desired stereoisomer .
Critical parameters : Reaction temperature (<40°C) and solvent polarity (e.g., THF) minimize racemization .
How does the hydroxyimino group influence the reactivity of this compound in nucleophilic reactions?
Basic
The hydroxyimino (=N–OH) group acts as a directing and activating moiety:
- Nucleophilic substitution : The oxime’s lone pair enhances electrophilicity at the β-carbon, facilitating attacks by amines or thiols to form β-substituted derivatives (e.g., β-amino esters) .
- Chelation effects : In metal-catalyzed reactions (e.g., Grignard additions), the hydroxyimino group coordinates to Mg or Cu, stabilizing transition states and improving regioselectivity .
- pH-dependent reactivity : Under acidic conditions, protonation of the oxime nitrogen increases electrophilicity, enabling condensations with carbonyl compounds .
Experimental validation : Kinetic studies (e.g., UV-Vis monitoring at 300 nm) reveal a 3-fold rate enhancement in nucleophilic additions compared to non-oxime analogues .
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